![molecular formula C6H8O5 B056397 (3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one CAS No. 121351-12-0](/img/structure/B56397.png)
(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one is a natural product that has been isolated from several plants. It has attracted the attention of researchers due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities.
Mechanism Of Action
The mechanism of action of (3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one is not well understood. However, it has been suggested that its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative stress. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to scavenge free radicals and prevent oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using (3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one in lab experiments is its potential pharmacological properties. Its anti-inflammatory, antioxidant, and antitumor activities make it a potential candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the compound's pharmacological properties.
Future Directions
There are several future directions for the research of (3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one. One direction is to further investigate its mechanism of action. Understanding how the compound works could lead to the development of more effective drugs. Another direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, research could be conducted to investigate the potential toxicity of the compound and its safety for human use.
Conclusion:
In conclusion, (3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one is a natural product that has potential pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. It can be synthesized through various methods, and its mechanism of action is not well understood. Further research is needed to fully understand the compound's pharmacological properties and potential uses.
Synthesis Methods
(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction method involves isolating the compound from plants that contain it, such as the genus Eremophila. Chemical synthesis involves the use of various reagents to create the compound. One such method involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with hydrochloric acid.
Scientific Research Applications
(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one has been the subject of several scientific studies due to its potential pharmacological properties. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
CAS RN |
121351-12-0 |
|---|---|
Product Name |
(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C6H8O5/c7-2-1-10-5-3(8)6(9)11-4(2)5/h2-5,7-8H,1H2/t2-,3+,4-,5-/m1/s1 |
InChI Key |
PTAYTAIUBPJLNO-KKQCNMDGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](C(=O)O2)O)O |
SMILES |
C1C(C2C(O1)C(C(=O)O2)O)O |
Canonical SMILES |
C1C(C2C(O1)C(C(=O)O2)O)O |
synonyms |
D-Mannonic acid, 3,6-anhydro-, gamma-lactone (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



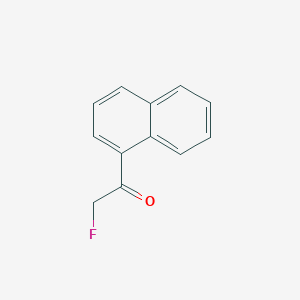
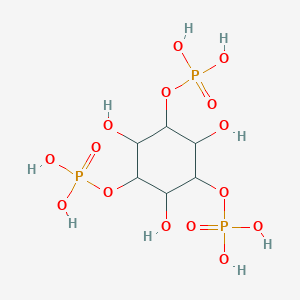
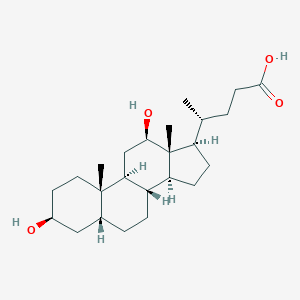
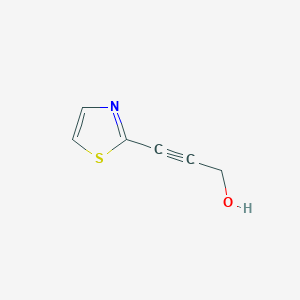
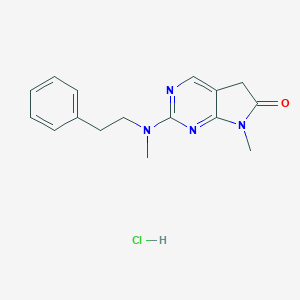
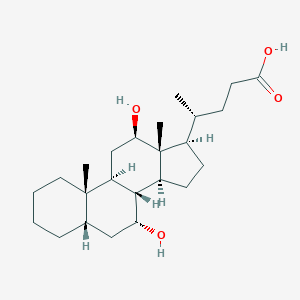
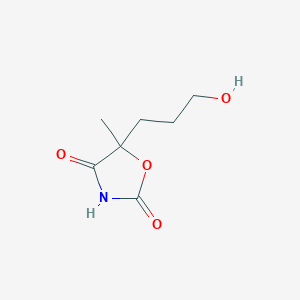
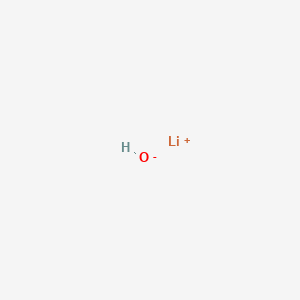
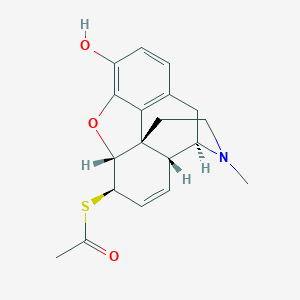
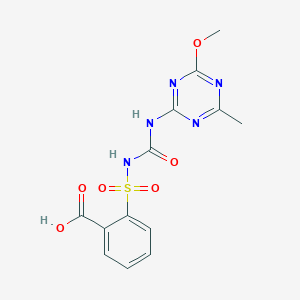
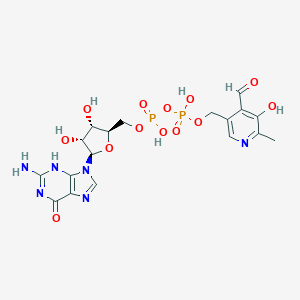
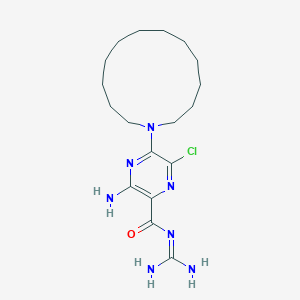
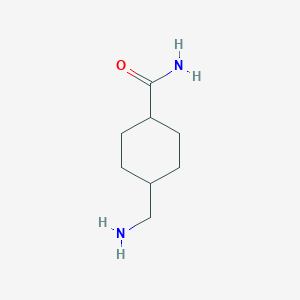
![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)